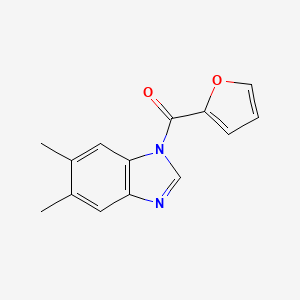

2-cyano-3-(2-nitrophenyl)-2-propenethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 2-cyano-3-(2-nitrophenyl)-2-propenethioamide often involves the reaction of arylidenecyanothioacetamides with α-nitroketones or through multi-component reactions involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide. These processes can lead to a variety of derivatives, including 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, showcasing the versatility and reactivity of the cyano and nitro functional groups in such molecular frameworks (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 2-cyano-3-(2-nitrophenyl)-2-propenethioamide reveals complex interactions and arrangements. For instance, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a polysubstituted benzene derivative, showcases the influence of nitro and cyano groups on molecular conformation, with these groups affecting the planarity and dihedral angles between aromatic rings, highlighting the structural diversity achievable with these substituents (Wan-qiang Zhang, 2013).

Chemical Reactions and Properties

The presence of cyano and nitro groups in these molecules introduces a range of chemical reactivity, including nitrosation reactions leading to nitroalkenes and interactions with active halo methylene compounds to form various thiophene derivatives. These reactions underline the potential of such compounds to participate in diverse chemical transformations, contributing to their utility in synthetic chemistry (Bryce et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can significantly influence their applicability in various chemical processes. For instance, the crystal structure of related compounds often reveals detailed interactions within the crystal lattice, such as hydrogen bonding patterns, which can affect the stability and solubility of these compounds (Xiang-Shan Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-cyano-3-(2-nitrophenyl)-2-propenethioamide derivatives, including reactivity, stability, and the ability to undergo various chemical reactions, are central to their potential applications. The functional groups present in these molecules, particularly the cyano and nitro groups, play a crucial role in determining their chemical behavior, offering pathways for further functionalization and the synthesis of complex molecules (Lugovik et al., 2017).

科学的研究の応用

Synthesis of Benzothiazine Derivatives

Kobayashi et al. (2006) demonstrated the synthesis of 2-Cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides from 2-aminobenzenethiols. These compounds undergo ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives, showcasing a method for creating complex molecules from simpler precursors, potentially useful in materials science and medicinal chemistry. This process involves deprotonation adjacent to the sulfur atom, followed by trapping with various electrophiles, illustrating the versatility of the starting compound in synthesizing complex structures (K. Kobayashi et al., 2006).

Development of Molecular Electronic Devices

Chen et al. (1999) explored the use of a molecule containing a nitroamine redox center in the active layer of an electronic device. The device exhibited significant electronic properties, such as negative differential resistance and a high on-off peak-to-valley ratio. This research highlights the potential of 2-cyano-3-(2-nitrophenyl)-2-propenethioamide derivatives in the creation of advanced electronic components, contributing to the development of molecular electronics and nanotechnology (Jia Chen et al., 1999).

Liquid Crystalline Compounds

Brettle et al. (1993) established a route to synthesize 2-alkyl-5-(4′-cyanophenyl)thiophenes, involving the condensation of an aryl vinyl ketone with an aldehyde, demonstrating the utility of the compound in developing materials with liquid crystalline properties. This research contributes to the field of materials science, particularly in the design and synthesis of liquid crystalline compounds for display technologies and optical applications (R. Brettle et al., 1993).

Fluorescent Probes for Metal Ion Detection

Wang et al. (2015) designed a π-conjugated cyanostilbene derivative for the detection of Hg(2+), highlighting the application of 2-cyano-3-(2-nitrophenyl)-2-propenethioamide derivatives in environmental monitoring. The synthesized compound exhibited aggregation-induced emission (AIE) features, enabling the quantitative detection of mercury ions in aqueous solutions. This research is significant for environmental chemistry, offering a novel approach for detecting hazardous metal ions with high sensitivity and selectivity (Aizhi Wang et al., 2015).

Copolymers for High Glass Transition Temperatures

Kim et al. (1999) prepared electrophilic trisubstituted ethylenes, demonstrating their copolymerization with styrene to achieve copolymers with high glass transition temperatures. This research underlines the compound's utility in synthesizing materials with desirable thermal properties, potentially applicable in engineering and materials science (Katherine Kim et al., 1999).

特性

IUPAC Name |

(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)5-7-3-1-2-4-9(7)13(14)15/h1-5H,(H2,12,16)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFUCWKDPIMXTJ-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=S)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(2-nitrophenyl)prop-2-enethioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)